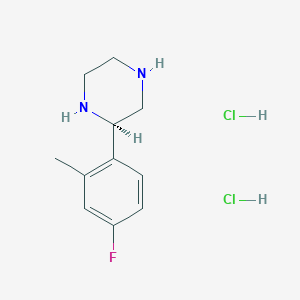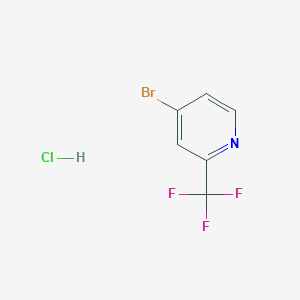![molecular formula C18H18O2 B11855894 1-[4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)phenyl]ethanone CAS No. 887576-99-0](/img/structure/B11855894.png)
1-[4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)phenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)phenyl]ethanon ist eine chemische Verbindung mit der Summenformel C18H18O2 und einem Molekulargewicht von 266,3 g/mol . Diese Verbindung zeichnet sich durch das Vorhandensein eines Tetrahydronaphthalin-Restes aus, der über eine Ethanongruppe mit einem Phenylring verbunden ist. Sie wird hauptsächlich in Forschungs- und Entwicklungsumgebungen verwendet und ist nicht für die Anwendung am Menschen oder bei Tieren bestimmt .
Vorbereitungsmethoden
Die Synthese von 1-[4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)phenyl]ethanon umfasst mehrere Schritte. Ein gängiger Syntheseweg umfasst die Reaktion von 5,6,7,8-Tetrahydronaphthalen-2-ol mit 4-Bromacetophenon unter basischen Bedingungen, um das gewünschte Produkt zu bilden . Die Reaktion erfordert typischerweise ein Lösungsmittel wie Ethanol und eine Base wie Kaliumcarbonat. Das Gemisch wird mehrere Stunden unter Rückflussbedingungen erhitzt, gefolgt von einer Reinigung durch Umkristallisation oder Säulenchromatographie.
Industrielle Produktionsverfahren für diese Verbindung sind nicht gut dokumentiert, wahrscheinlich aufgrund ihrer primären Verwendung in Forschungseinrichtungen. Die allgemeinen Prinzipien der organischen Synthese, wie die Aufrechterhaltung der Reaktionsreinheit und die Optimierung der Ausbeute, würden gelten.
Analyse Chemischer Reaktionen
1-[4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)phenyl]ethanon unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Ethanongruppe kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu Carbonsäuren oxidiert werden.
Reduktion: Die Ethanongruppe kann unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zu einem Alkohol reduziert werden.
Substitution: Der Phenylring kann unter geeigneten Bedingungen elektrophile aromatische Substitutionsreaktionen wie Nitrierung oder Halogenierung eingehen.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Säuren, Basen und verschiedene organische Lösungsmittel. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
1-[4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)phenyl]ethanon hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Es dient als Sonde in biochemischen Assays zur Untersuchung der Enzymaktivität und Protein-Protein-Wechselwirkungen.
Industrie: Es wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der genaue Wirkmechanismus von 1-[4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)phenyl]ethanon ist nicht gut dokumentiert. Seine Wirkungen werden wahrscheinlich durch Wechselwirkungen mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren vermittelt, die zu Veränderungen in zellulären Signalwegen führen. Weitere Forschungsarbeiten sind erforderlich, um die genauen molekularen Mechanismen aufzuklären.
Wirkmechanismus
The exact mechanism of action of 1-[4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)phenyl]ethanone is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular pathways. Further research is needed to elucidate the precise molecular mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
1-[4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)phenyl]ethanon kann mit anderen Verbindungen mit ähnlicher Struktur verglichen werden, wie z. B.:
1-[4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)phenyl]methanamin: Diese Verbindung enthält eine Aminogruppe anstelle einer Ethanongruppe, was zu unterschiedlicher chemischer Reaktivität und biologischer Aktivität führen kann.
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanon: Dieser Verbindung fehlt der Phenylring, was sich auf seine Gesamtstabilität und Wechselwirkungen mit anderen Molekülen auswirken kann.
Die Einzigartigkeit von 1-[4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)phenyl]ethanon liegt in seinen spezifischen Strukturmerkmalen, die ihm besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
CAS-Nummer |
887576-99-0 |
|---|---|
Molekularformel |
C18H18O2 |
Molekulargewicht |
266.3 g/mol |
IUPAC-Name |
1-[4-(5,6,7,8-tetrahydronaphthalen-2-yloxy)phenyl]ethanone |
InChI |
InChI=1S/C18H18O2/c1-13(19)14-6-9-17(10-7-14)20-18-11-8-15-4-2-3-5-16(15)12-18/h6-12H,2-5H2,1H3 |
InChI-Schlüssel |
BKGSUNWBSCJTGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC3=C(CCCC3)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Phenyl-2,3,3a,4-tetrahydro-1h-benzo[f]isoindol-1-one](/img/structure/B11855829.png)


![Indeno[2,1-b]pyran, 4-methyl-2-(2-thienyl)-](/img/structure/B11855857.png)



![n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]butanamide](/img/structure/B11855871.png)






